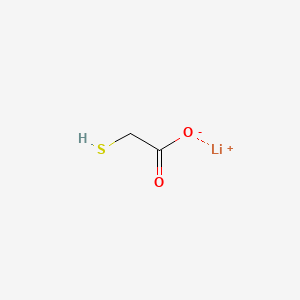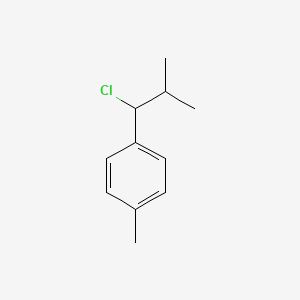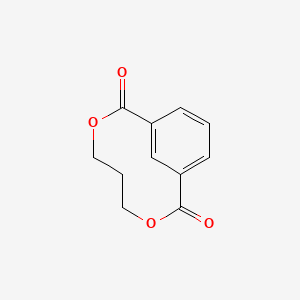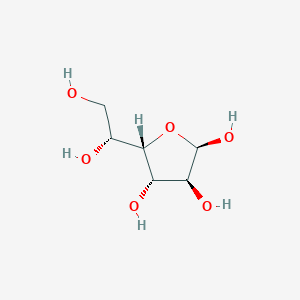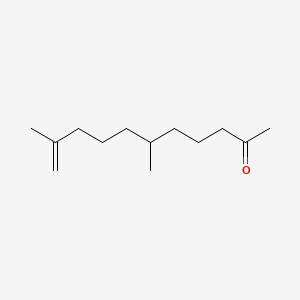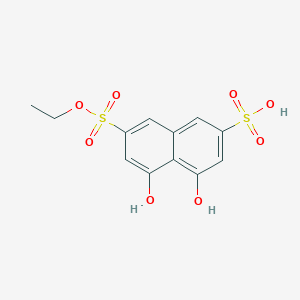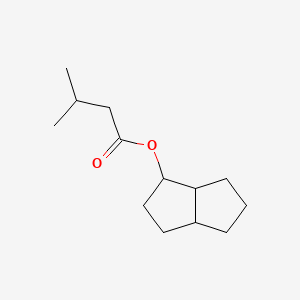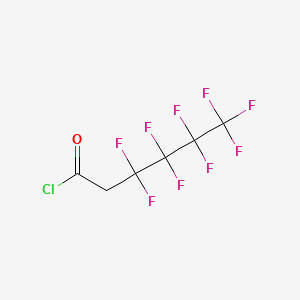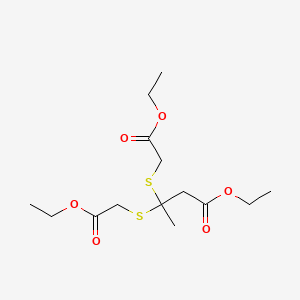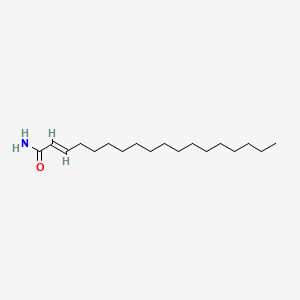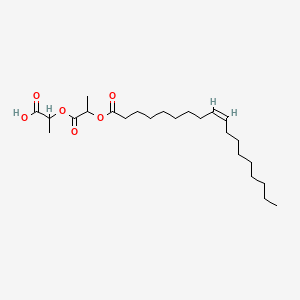
Dicesium carbonylpentachloroosmate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicesium carbonylpentachloroosmate(2-) is a complex inorganic compound with the molecular formula C2H4Cl5Cs2O2Os. It is known for its unique structure, which includes a central osmium atom surrounded by five chlorine atoms and a carbonyl group, with two cesium ions balancing the charge.
Métodos De Preparación
The synthesis of dicesium carbonylpentachloroosmate(2-) typically involves the reaction of osmium tetroxide (OsO4) with cesium chloride (CsCl) and carbon monoxide (CO) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final compound.
Análisis De Reacciones Químicas
Dicesium carbonylpentachloroosmate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state osmium compounds.
Reduction: It can be reduced to lower oxidation state osmium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as phosphines or amines, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions.
Aplicaciones Científicas De Investigación
Dicesium carbonylpentachloroosmate(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation processes.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials, including catalysts for industrial chemical processes.
Mecanismo De Acción
The mechanism by which dicesium carbonylpentachloroosmate(2-) exerts its effects involves the interaction of the central osmium atom with various substrates. The carbonyl and chlorine ligands play a crucial role in stabilizing the osmium center and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by coordinating with other molecules and altering their chemical properties.
Comparación Con Compuestos Similares
Similar compounds to dicesium carbonylpentachloroosmate(2-) include other osmium-based complexes, such as:
- Dicesium carbonylpentachlororuthenate(2-)
- Dicesium carbonylpentachlororhodate(2-) These compounds share similar structures but differ in the central metal atom. The uniqueness of dicesium carbonylpentachloroosmate(2-) lies in the specific properties imparted by the osmium center, which can influence its reactivity and applications.
Propiedades
Número CAS |
30191-87-8 |
|---|---|
Fórmula molecular |
CHCl5Cs2OOs+ |
Peso molecular |
662.3 g/mol |
Nombre IUPAC |
dicesium;methanone;pentachloroosmium |
InChI |
InChI=1S/CHO.5ClH.2Cs.Os/c1-2;;;;;;;;/h1H;5*1H;;;/q-1;;;;;;2*+1;+5/p-5 |
Clave InChI |
SJTQNDZLLCHGDI-UHFFFAOYSA-I |
SMILES canónico |
[CH-]=O.Cl[Os](Cl)(Cl)(Cl)Cl.[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


